molecular formula C18H11Br2N3O2S B11609290 (5Z)-2-(4-bromoanilino)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B11609290
M. Wt: 493.2 g/mol
InChI Key: FZBRAWHNWIAZQT-PFONDFGASA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one features a thiazol-4-one core with two key substituents:

  • Position 2: A 4-bromoanilino group, contributing electron-withdrawing and hydrophobic properties.
  • The Z-configuration at the 5-position ensures planarity, enhancing conjugation and electronic delocalization .

Characterization typically involves NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C18H11Br2N3O2S

Molecular Weight

493.2 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11Br2N3O2S/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)22-18(26-15)21-11-5-2-9(19)3-6-11/h2-8H,1H3,(H,21,22,24)/b15-14-

InChI Key

FZBRAWHNWIAZQT-PFONDFGASA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)Br)S3)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as bromination, imination, and cyclization to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogenation: Brominated analogs (e.g., Target Compound, Compound 3, 7f) exhibit lower yields (44.73–92%) compared to non-halogenated derivatives like 4a (96%) . This may reflect challenges in handling electron-deficient intermediates.
  • Melting Points : Bulky substituents (e.g., indolylidene in the Target Compound) likely increase melting points (>260°C in Compound 5e) due to enhanced intermolecular interactions .
Electronic and Steric Effects
  • Z-Configuration: The planar Z-configuration optimizes conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-planar derivatives .

Case Study: Brominated vs. Non-Brominated Analogs

Feature Brominated (Target Compound, 7f) Non-Brominated (4a, 5e)
Lipophilicity High (LogP ~3.5–4.0) Moderate (LogP ~2.0–2.5)
Synthetic Yield 44.73–92% 78–96%
Bioactivity Potentially enhanced antimicrobial Lower activity due to reduced electrophilicity

Biological Activity

The compound (5Z)-2-(4-bromoanilino)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one is a synthetic organic molecule with potential biological activities. Its structure includes a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C18H11Br2N3O2SC_{18}H_{11}Br_2N_3O_2S with a molecular weight of 493.2 g/mol. The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • SMILES : CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Br)C1=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
9aJurkat4.5
9aK5623.1
9aU9372.8
9aHEK29326.17

These findings suggest that modifications in the thiazole structure can enhance cytotoxicity and may lead to promising therapeutic agents for cancer treatment .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing thiazole rings exhibit activity against a range of bacterial strains.

Evaluation of Antimicrobial Activity

A systematic evaluation was conducted to assess the antimicrobial efficacy of synthesized thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus15
BEscherichia coli12

These results indicate that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Enzyme Activity : Thiazole derivatives may inhibit key enzymes involved in cellular proliferation and survival.
  • Genotoxic Effects : Some studies have reported that these compounds can cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .

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